5-Butyl-4-ethyl-2-methyl-1,3-oxazole
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Overview
Description
5-Butyl-4-ethyl-2-methyl-1,3-oxazole is an organic compound belonging to the class of oxazoles, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This compound is characterized by its unique substitution pattern, with butyl, ethyl, and methyl groups attached to the oxazole ring. Oxazoles have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-4-ethyl-2-methyl-1,3-oxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Van Leusen oxazole synthesis is a well-known method that utilizes tosylmethyl isocyanide (TosMIC) and aldehydes to form oxazoles . The reaction typically requires a base and can be carried out in ionic liquids to enhance yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Butyl-4-ethyl-2-methyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced oxazole derivatives.
Substitution: Substitution reactions can introduce new substituents onto the oxazole ring, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or aryl groups onto the oxazole ring .
Scientific Research Applications
5-Butyl-4-ethyl-2-methyl-1,3-oxazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Butyl-4-ethyl-2-methyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Butyl-4-ethyl-2-methyl-1,3-oxazole include other oxazole derivatives such as:
- 4,5-Dimethyl-2-phenyl-1,3-oxazole
- 2,4,5-Trimethyl-1,3-oxazole
- 5-Butyl-2,4-dimethyl-1,3-oxazole
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of butyl, ethyl, and methyl groups in specific positions on the oxazole ring can influence its reactivity, stability, and interaction with biological targets .
Properties
CAS No. |
84027-98-5 |
---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
5-butyl-4-ethyl-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C10H17NO/c1-4-6-7-10-9(5-2)11-8(3)12-10/h4-7H2,1-3H3 |
InChI Key |
PKLKOVRXISCXGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=C(O1)C)CC |
Origin of Product |
United States |
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